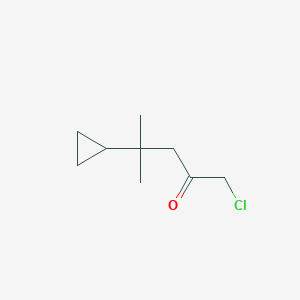

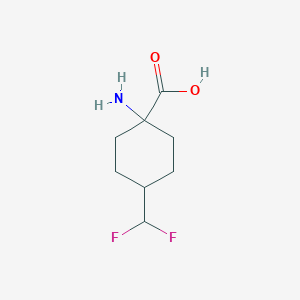

![molecular formula C18H20ClN3O4 B2655787 diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956574-60-0](/img/structure/B2655787.png)

diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is a type of compound known as Diethyl 2-((arylamino)methylene)malonates (DAMMs). These compounds were discovered during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . DAMMs are typically employed as intermediates or precursors to produce further bioactive compounds .

Synthesis Analysis

DAMMs were formed as side-products during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . This reaction involved diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) . A single-step procedure, the first step of the Gould-Jacobs reaction, was used to prepare five DAMMs .Chemical Reactions Analysis

The chemical reactions involving DAMMs are related to their formation as side-products during the synthesis of polysubstituted-2-pyridones . The reaction involved diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) .Applications De Recherche Scientifique

Supramolecular Assembly Formation

Research by Shaik, Angira, and Thiruvenkatam (2019) on derivatives of diethyl 2-(((aryl)amino)methylene)malonate (DAM) highlighted the formation of supramolecular assemblies assisted via non-covalent interactions. The study detailed the molecular structures and conformation of four derivatives, emphasizing the role of intramolecular hydrogen bonding and the impact of chloro and nitro substitutions on these bonds. This work suggests potential applications in the development of materials and molecules with tailored properties for various scientific and technological applications (Shaik, Angira, & Thiruvenkatam, 2019).

Electronic Spectroscopy and Photochemical Properties

Pereira and Gehlen (2006) reported on the electronic spectroscopy and photochemical properties of new derivatives of pyrene-1-aminovinylene, including diethyl 2-((pyren-8-ylamino)methylene) malonate. Their findings demonstrate the excited-state intramolecular charge transfer (ESICT) dynamics, highlighting the influence of intramolecular hydrogen bonding on the electronic properties of these compounds. This research provides insights into the application of these derivatives in fields such as photophysics and materials science (Pereira & Gehlen, 2006).

Antimicrobial Agents

Rina, Nirmal, and Vivek (2018) explored the use of diethyl ethoxy-methylenemalonate in synthesizing pyrazolopyrimidopyrimidines as antimicrobial agents, comparing conventional and microwave-supported solvent-free reactions. Their work underscores the versatility of diethyl ethoxy-methylenemalonate derivatives in developing new antimicrobial agents, contributing to pharmaceutical research and development (Rina, Nirmal, & Vivek, 2018).

Anticancer and Antimicrobial Agents

Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, evaluating their in vitro antimicrobial and anticancer activities. The study identified compounds with higher anticancer activity than the reference drug, doxorubicin, and demonstrated significant antimicrobial activity, highlighting the potential of these derivatives in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4/c1-4-25-17(23)15(18(24)26-5-2)11-20-16-10-12(3)21-22(16)14-8-6-13(19)7-9-14/h6-11,20H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDNQXWEYQNMAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC(=NN1C2=CC=C(C=C2)Cl)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

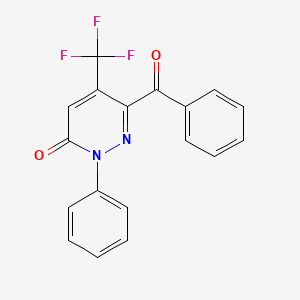

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2655704.png)

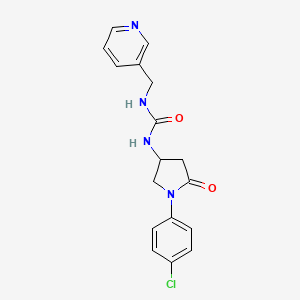

![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655705.png)

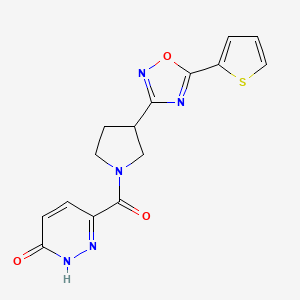

![2-[1-(2-Methoxyphenyl)cyclobutyl]aceticacid](/img/structure/B2655707.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2655713.png)

![3-chloro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2655717.png)

![6-[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655721.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2655722.png)

![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)